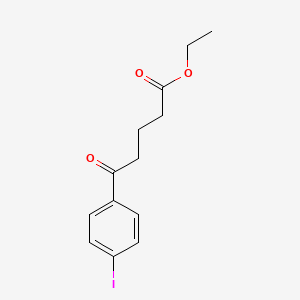

Ethyl 5-(4-iodophenyl)-5-oxovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVNEZTUGRPDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645717 | |

| Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-42-9 | |

| Record name | Ethyl 4-iodo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Applications of Ethyl 5-(4-iodophenyl)-5-oxovalerate

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) represents a highly versatile, trifunctional scaffold. By integrating an aryl iodide, a reactive ketone, and a latent carboxylic acid (ethyl ester) into a single framework, this compound enables orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating de novo synthetic pathway, and details its downstream applications in palladium-catalyzed cross-coupling methodologies.

Part 1: Structural & Electronic Profiling

The synthetic utility of Ethyl 5-(4-iodophenyl)-5-oxovalerate stems from the precise electronic interplay between its three functional groups.

-

The Aryl Iodide (C-I Bond): The carbon-iodine bond is highly polarizable and possesses a low bond dissociation energy (BDE) compared to its bromo- or chloro-analogs. This makes it an exceptional electrophile for oxidative addition in transition-metal catalysis.

-

The C5 Ketone: Positioned para to the iodine atom, the ketone carbonyl acts as a strong electron-withdrawing group (EWG) via both resonance and inductive effects. This further decreases the electron density of the aromatic ring, hyper-activating the C-I bond for metal insertion 1.

-

The C1 Ethyl Ester: The aliphatic valerate chain terminates in an ethyl ester, providing a latent site for amidation, saponification, or reduction, which can be executed without disturbing the aromatic system 2.

Quantitative Physicochemical Data

| Parameter | Value / Description |

| IUPAC Name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate |

| CAS Registry Number | 898777-42-9 |

| Molecular Formula | C13H15IO3 |

| Molecular Weight | 346.16 g/mol |

| Purity Standard | ≥97% (Typical commercial specification) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

Part 2: De Novo Synthesis via Friedel-Crafts Acylation

The most efficient route to synthesize this scaffold is the Friedel-Crafts acylation of iodobenzene using ethyl glutaryl chloride (ethyl 5-chloro-5-oxopentanoate).

Mechanistic Causality

The choice of reagents is dictated by the need for strict regiocontrol. Iodobenzene is an ortho/para-directing but globally deactivating substrate. By utilizing anhydrous Aluminum Chloride (AlCl₃) as a Lewis acid in a non-coordinating solvent like Dichloromethane (DCM), the acyl chloride is converted into a highly electrophilic acylium ion. The steric bulk of both the iodine atom and the incoming 5-carbon acylium chain creates a severe steric clash at the ortho position, driving the reaction almost exclusively to the para-substituted Wheland intermediate. Furthermore, the use of a mono-ester acid chloride prevents catastrophic polymerization that would occur if a di-acid chloride were used.

Fig 1: Mechanistic pathway of the Friedel-Crafts acylation yielding the para-substituted product.

Protocol 1: Standardized Friedel-Crafts Synthesis (Self-Validating)

-

Initiation: In an oven-dried flask under N₂, suspend AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0°C using an ice bath. Causality: Low temperatures prevent the degradation of the acylium ion and suppress unwanted side reactions.

-

Activation: Add ethyl glutaryl chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes until the solution becomes homogenous, indicating acylium ion formation.

-

Coupling: Add iodobenzene (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

-

Quenching & Workup: Carefully pour the mixture over crushed ice and 1M HCl to destroy the aluminum complex. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

System Validation (QC):

-

TLC: Confirm the disappearance of iodobenzene (high R_f in hexanes) and the appearance of a UV-active spot at a lower R_f (due to the polar ketone/ester).

-

¹H-NMR: Validation is achieved by observing an AA'BB' splitting pattern (two distinct doublets integrating for 2 protons each) in the aromatic region (7.5 - 8.0 ppm). This unequivocally confirms exclusive para-substitution and validates the structural integrity of the product.

-

Part 3: Orthogonal Functionalization & Reactivity

The true value of Ethyl 5-(4-iodophenyl)-5-oxovalerate lies in its capacity for orthogonal functionalization. The distinct electronic nature of its three functional groups allows chemists to selectively react one site while leaving the others intact.

Reactivity Profile

| Functional Group | Electronic Nature | Primary Transformations |

| Aryl Iodide (C-I) | Highly polarizable, low BDE | Suzuki, Sonogashira, Buchwald-Hartwig couplings |

| Ketone (C5) | Electrophilic, EWG | Reductive amination, Grignard addition, Knorr pyrazole synthesis |

| Ethyl Ester (C1) | Latent electrophile | Saponification, direct amidation, reduction to primary alcohol |

The Suzuki-Miyaura Paradigm

Because the C-I bond is activated by the para-carbonyl, it is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling 3. The oxidative addition of Pd(0) into the C-I bond occurs rapidly, often faster than the rate-determining transmetalation step 4.

Fig 2: Orthogonal downstream functionalization pathways leveraging the trifunctional scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Self-Validating)

-

Preparation: In a Schlenk tube, combine Ethyl 5-(4-iodophenyl)-5-oxovalerate (1.0 eq), an arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand has a large bite angle that prevents catalyst deactivation and accelerates reductive elimination. K₂CO₃ is required to form the reactive boronate complex necessary for transmetalation.

-

Degassing: Add a biphasic solvent mixture of Toluene/H₂O (4:1). Sparge the mixture with N₂ for 15 minutes. Validation Check: Failure to degas will result in the immediate precipitation of "Pd black" (inactive oxidized palladium), serving as a visual failure indicator.

-

Reaction: Seal the tube and heat to 80°C for 6 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Dry the organic layer over Na₂SO₄ and concentrate.

-

System Validation (QC):

-

LC-MS: The reaction is validated by the complete disappearance of the starting material's isotopic cluster (m/z 346). The appearance of the target mass without the characteristic M+2 isotope pattern of halogenated compounds confirms the successful consumption of the C-I bond and biaryl formation.

-

References

- Sigma-Aldrich. Ethyl 5-(4-iodophenyl)-5-oxovalerate Product Specification.

- GuideChem. ETHYL 5-(4-IODOPHENYL)-5-OXOVALERATE 898777-42-9.

- Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

In-Depth Technical Guide: Physical and Chemical Properties of Ethyl 5-(4-iodophenyl)-5-oxovalerate

Executive Summary

Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) is a highly versatile, trifunctional aliphatic-aromatic building block utilized extensively in advanced organic synthesis, medicinal chemistry, and materials science[1][2]. Featuring an aryl iodide, a C5-ketone, and a C1-ethyl ester, this molecule provides orthogonal reactivity handles that allow for sequential, highly controlled functionalization. This whitepaper details its physicochemical profile, mechanistic reactivity, and provides a field-proven synthetic protocol for its generation and downstream application.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of Ethyl 5-(4-iodophenyl)-5-oxovalerate is defined by a 1,5-dicarbonyl-like relationship (a ketone and an ester separated by a three-carbon linker) appended to a para-iodinated benzene ring.

Quantitative Data Summary

| Property | Specification |

| Chemical Name | Ethyl 5-(4-iodophenyl)-5-oxovalerate |

| CAS Registry Number | 898777-42-9 |

| Molecular Formula | C13H15IO3 |

| Molecular Weight | 346.16 g/mol |

| Structural Features | Aryl Iodide, Ketone, Ethyl Ester |

| Predicted State at STP | High-boiling viscous oil or low-melting solid |

| Solubility Profile | Soluble in DCM, EtOAc, THF, DMF; Insoluble in H₂O |

Data supported by commercial chemical registries[1][2].

Chemical Reactivity & Mechanistic Pathways

The true value of this molecule lies in its orthogonal reactivity, allowing chemists to selectively target one functional group without requiring the protection of the others.

-

The Aryl Iodide Handle (Cross-Coupling): The carbon-iodine (C-I) bond is highly polarizable and represents the most reactive carbon-halogen bond for oxidative addition by Palladium(0) catalysts. This makes the molecule an exceptional substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[3][4].

-

The C5-Ketone Handle (Electrophilic Center): The ketone adjacent to the phenyl ring can undergo reductive amination to form substituted amines, or be reduced to a secondary alcohol. It can also participate in condensation reactions to form heterocycles (e.g., pyrazoles or pyrroles).

-

The C1-Ethyl Ester Handle (Carboxyl Equivalent): The terminal ester provides a stable precursor that can be selectively saponified to a carboxylic acid (for amide coupling) or reduced to a primary alcohol.

Synthetic Methodology: Friedel-Crafts Acylation

The most direct and scalable route to synthesize Ethyl 5-(4-iodophenyl)-5-oxovalerate is via the Friedel-Crafts acylation of iodobenzene with ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride)[5][6].

Causality and Mechanistic Design

The reaction relies on Aluminum Chloride (AlCl₃) as a Lewis acid to abstract the chloride ion from the acyl chloride, generating a highly electrophilic acylium ion[7]. While the iodine atom on iodobenzene is weakly deactivating due to its inductive effect, its lone pairs provide resonance stabilization to the arenium ion intermediate, making it an ortho/para director. However, the large atomic radius of iodine creates severe steric hindrance at the ortho positions. Consequently, the bulky acylium ion attacks almost exclusively at the para position, ensuring high regioselectivity[5][7].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Electrophile Generation: Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Slowly add ethyl 5-chloro-5-oxopentanoate (1.05 eq) dropwise.

-

Expert Insight: The mixture will transition to a homogeneous, slightly colored solution as the active acylium-AlCl₄⁻ complex forms.

-

-

Aromatic Substitution: Add iodobenzene (1.0 eq) dropwise to the mixture, strictly maintaining the internal temperature between 0 °C and 5 °C.

-

Expert Insight: Temperature control is critical here to prevent unwanted side reactions or polymerization of the acyl chloride.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2). The disappearance of the iodobenzene spot confirms reaction completion and prevents over-reaction.

-

-

Quenching & Workup: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

-

Expert Insight: The ice/HCl quench serves a dual purpose. It rapidly hydrolyzes the aluminum-oxygen bond of the intermediate complex to halt the reaction, while the acidic environment prevents the premature saponification of the ethyl ester handle[6].

-

-

Isolation: Separate the organic DCM layer. Extract the aqueous layer twice with fresh DCM. Wash the combined organic phases with saturated aqueous NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography.

Caption: Synthetic workflow for Ethyl 5-(4-iodophenyl)-5-oxovalerate via Friedel-Crafts Acylation.

Applications in Drug Discovery & Materials Science

Because of its unique structural features, Ethyl 5-(4-iodophenyl)-5-oxovalerate is frequently utilized as a core scaffold or a linker module. In Proteolysis Targeting Chimera (PROTAC) development, the valerate chain serves as a flexible linker, while the aryl iodide is subjected to Suzuki-Miyaura coupling to attach target-binding ligands[4][8].

The following diagram illustrates the orthogonal functionalization pathways available to researchers:

Caption: Orthogonal downstream functionalization pathways for Ethyl 5-(4-iodophenyl)-5-oxovalerate.

References

-

Fluorochem: Ethyl 5-(4-iodophenyl)-5-oxovalerate. Chemdict. Available at: [Link]

-

Suzuki-Miyaura coupling of aryl iodides, bromides, and chlorides catalyzed by bis(thiazole) pincer palladium complexes. PubMed / Journal of Organic Chemistry. Available at:[Link]

-

Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at:[Link]

-

Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. Available at:[Link]

-

Solved Friedel-Crafts acylation of iodobenzene with acetyl chloride. Chegg. Available at:[Link]

Sources

- 1. Fluorochem [chemdict.com]

- 2. Oxovalerate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suzuki-Miyaura coupling of aryl iodides, bromides, and chlorides catalyzed by bis(thiazole) pincer palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chegg.com [chegg.com]

- 8. pubs.acs.org [pubs.acs.org]

Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS 898777-42-9): A Bifunctional Scaffold for Advanced Cross-Coupling and Heterocyclic Synthesis

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis. Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS 898777-42-9) is a highly versatile scaffold that features two orthogonal reactivity centers: an aryl iodide moiety and a 1,5-ketoester backbone. This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, upstream synthesis, and downstream functionalization of this molecule. By leveraging its distinct reactive sites, researchers can execute divergent synthetic pathways—ranging from palladium-catalyzed C-C bond formations to the construction of privileged delta-lactam pharmacophores.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of a building block is critical for predicting its behavior in complex reaction matrices. The presence of the heavy iodine atom significantly increases the lipophilicity and molecular weight of the scaffold, while the 1,5-dicarbonyl system provides distinct electrophilic sites with varying degrees of hardness.

| Property | Value |

| Chemical Name | Ethyl 5-(4-iodophenyl)-5-oxovalerate |

| Common Synonyms | Ethyl 5-(4-iodophenyl)-5-oxopentanoate |

| CAS Registry Number | 898777-42-9 |

| Molecular Formula | C₁₃H₁₅IO₃ |

| Molecular Weight | 346.16 g/mol |

| SMILES String | CCOC(=O)CCCC(=O)c1ccc(I)cc1 |

| Key Structural Features | Aryl iodide (cross-coupling electrophile); C5-Ketone (reductive amination site); C1-Ethyl ester (acyl substitution leaving group) |

Data corroborated by commercial chemical databases including and .

Upstream Synthesis: The Self-Validating Protocol

The foundational synthesis of the 1,5-ketoester scaffold is achieved via the Friedel-Crafts acylation of iodobenzene with ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride).

Mechanistic Causality & Design

Iodobenzene acts as an ortho/para-directing group due to the resonance donation of the iodine lone pairs. However, the extreme steric bulk of both the iodine atom and the incoming acylium ion severely hinders ortho-attack, resulting in near-exclusive para-selectivity.

Furthermore, Aluminum chloride (AlCl₃) is utilized as the Lewis acid catalyst. Because the product contains two Lewis basic carbonyl groups (the ketone and the ester), they will coordinate with AlCl₃, effectively sequestering the catalyst. Therefore, a stoichiometric excess (>2.2 equivalents) of AlCl₃ is strictly required to drive the reaction to completion, a standard practice documented in classical acylation literature .

Protocol 1: Friedel-Crafts Acylation Workflow

-

Preparation: In an oven-dried, argon-purged flask, dissolve iodobenzene (1.0 equiv) and ethyl 5-chloro-5-oxopentanoate (1.1 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

-

Catalyst Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (2.5 equiv) in portions over 30 minutes. Rationale: Portion-wise addition controls the highly exothermic generation of the acylium ion and prevents solvent boil-off.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The mixture will turn a deep, dark red as the AlCl₃-carbonyl complexes form.

-

Quenching: Carefully pour the reaction mixture over crushed ice and 1M HCl. Rationale: The acidic aqueous quench hydrolyzes the aluminum-oxygen bonds, liberating the free ketoester and preventing the formation of intractable aluminum hydroxide emulsions.

-

Isolation: Extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Downstream Divergent Reactivity

The strategic value of CAS 898777-42-9 lies in its orthogonal reactive sites. The aryl iodide allows for immediate diversification of the aromatic ring, while the 1,5-ketoester is perfectly primed for heterocycle synthesis.

Divergent synthetic pathways of Ethyl 5-(4-iodophenyl)-5-oxovalerate targeting orthogonal sites.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) or C-Cl (~97 kcal/mol). This makes the aryl iodide an exceptionally reactive electrophile for oxidative addition by Pd(0) species, allowing for milder reaction conditions and broader functional group tolerance.

Protocol 2: Suzuki-Miyaura C-C Bond Formation

-

Reagent Assembly: Charge a Schlenk flask with Ethyl 5-(4-iodophenyl)-5-oxovalerate (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: The biphasic mixture ensures that both the organic electrophile and the inorganic base are solvated. Water is mechanistically essential as it hydroxylates the boronic acid to form the reactive boronate complex required for the transmetalation step.

-

Reaction: Heat the mixture to 80 °C under argon for 4-6 hours. The high reactivity of the aryl iodide often allows completion without requiring refluxing temperatures.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography to isolate the biaryl-5-oxovalerate derivative.

Pathway B: Reductive Amination & Lactamization

The 1,5-ketoester moiety is a classic precursor for the synthesis of 6-membered nitrogen heterocycles. When treated with a primary amine and a mild reducing agent, the ketone undergoes reductive amination. The resulting secondary amine is perfectly positioned to attack the C1 ethyl ester, driving an intramolecular cyclization to form a delta-lactam (piperidin-2-one).

Protocol 3: Synthesis of 6-Arylpiperidin-2-ones

-

Imine Formation: Dissolve the ketoester (1.0 equiv) and a primary aliphatic amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv). Rationale: The weak acid catalyzes the condensation of the amine with the C5 ketone to form an intermediate iminium ion.

-

Selective Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), and stir at room temperature for 12 hours. Rationale: NaBH(OAc)₃ is a mild hydride donor that selectively reduces iminium ions over ketones at room temperature, preventing the premature reduction of the starting material into a secondary alcohol.

-

Spontaneous Lactamization: Upon reduction, the newly formed secondary amine at C5 will spontaneously undergo intramolecular nucleophilic acyl substitution at the C1 ester, expelling ethanol and forming the thermodynamically stable 6-membered lactam ring.

-

Isolation: Quench with saturated NaHCO₃, extract with DCM, and purify via chromatography to yield the highly functionalized 6-(4-iodophenyl)-1-alkylpiperidin-2-one.

References

To ensure scientific integrity and reproducibility, the mechanistic principles and chemical data discussed in this guide are grounded in the following authoritative sources:

-

Title: Conjugated Ynones in Organic Synthesis (Friedel-Crafts Acylation Context) Source: Chemical Reviews (ACS Publications) URL: [Link]

An In-depth Technical Guide to Ethyl 5-(4-iodophenyl)-5-oxovalerate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-(4-iodophenyl)-5-oxovalerate, a versatile keto-ester intermediate with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, explore its physicochemical properties, and discuss its applications as a key building block for novel therapeutic agents.

Introduction: The Significance of a Versatile Scaffold

Ethyl 5-(4-iodophenyl)-5-oxovalerate belongs to the class of aryl keto-esters, compounds that serve as crucial starting materials in organic synthesis. The presence of three key functional groups—an ethyl ester, a ketone, and an iodinated phenyl ring—within a single molecule makes it a highly valuable and versatile scaffold. Each of these moieties offers a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

The 4-iodophenyl group is of particular interest in drug development. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents to the aromatic ring. This facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the lipophilic nature of the iodinated phenyl ring can enhance the pharmacokinetic properties of potential drug candidates.

This guide will provide a detailed exploration of the synthesis of Ethyl 5-(4-iodophenyl)-5-oxovalerate, its key chemical characteristics, and its emerging role in the development of novel therapeutics, particularly in the areas of anti-inflammatory and antimicrobial agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 5-(4-iodophenyl)-5-oxovalerate is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | Ethyl 5-(4-iodophenyl)-5-oxovalerate | Internal |

| Molecular Formula | C₁₃H₁₅IO₃ | [1] |

| Molecular Weight | 346.16 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(I)C=C1 | [1] |

| Physical Form | Expected to be a solid at room temperature | [2] |

| Solubility | Soluble in common organic solvents like toluene and benzene. | [3] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), methylene protons adjacent to the ester and ketone groups (triplets), and aromatic protons on the disubstituted benzene ring (two doublets). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the keto group and the iodine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the aliphatic methylene carbons, and the carbons of the iodinated phenyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would display strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1680-1740 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z 346, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of Ethyl 5-(4-iodophenyl)-5-oxovalerate is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[4]

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation to synthesize Ethyl 5-(4-iodophenyl)-5-oxovalerate.

Detailed Experimental Protocol:

The following is a generalized, yet detailed, protocol for the synthesis of Ethyl 5-(4-iodophenyl)-5-oxovalerate based on established Friedel-Crafts acylation procedures.

Materials:

-

Iodobenzene

-

Ethyl 5-chloro-5-oxovalerate (can be prepared from glutaric anhydride and thionyl chloride, followed by reaction with ethanol)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add ethyl 5-chloro-5-oxovalerate to the stirred suspension. The formation of a reactive acylium ion intermediate occurs.

-

Electrophilic Aromatic Substitution: To this mixture, add iodobenzene dropwise via a dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 5-(4-iodophenyl)-5-oxovalerate.

Mechanistic Insights:

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Figure 2: Mechanism of the Friedel-Crafts acylation reaction.

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[4]

-

Electrophilic Attack: The electron-rich aromatic ring of iodobenzene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Applications in Drug Development: A Gateway to Bioactive Heterocycles

The true value of Ethyl 5-(4-iodophenyl)-5-oxovalerate lies in its utility as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The keto-ester functionality is particularly well-suited for the construction of pyrazole and pyrazoline ring systems.

Synthesis of Pyrazole and Pyrazoline Derivatives:

A common and efficient method for synthesizing pyrazoles and pyrazolines is through the condensation of a 1,3-dicarbonyl compound (or a keto-ester) with hydrazine or its derivatives.[6][7]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 5-(4-methylphenyl)-5-oxovalerate | 42482-94-0 [sigmaaldrich.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

Spectroscopic Profiling and Synthetic Methodology of Ethyl 5-(4-iodophenyl)-5-oxovalerate: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

I. Introduction & Molecular Architecture

In modern medicinal chemistry, particularly within the rapidly expanding field of Targeted Protein Degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) development, bifunctional building blocks are critical. Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) serves as a highly versatile intermediate [1]. Structurally, it features an aryl iodide poised for palladium-catalyzed cross-coupling and an ethyl ester that acts as a protected handle for downstream amide bond formation. The 5-carbon oxovalerate chain provides optimal spacer flexibility, which is often required to achieve the precise topological geometry necessary for ternary complex formation (Target-PROTAC-E3 Ligase).

Table 1: Physicochemical Profile

| Property | Value |

| IUPAC Name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate |

| Molecular Formula | C₁₃H₁₅IO₃ |

| Molecular Weight | 346.16 g/mol |

| CAS Registry Number | 898777-42-9 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF |

II. De Novo Synthesis & Mechanistic Causality

The synthesis of Ethyl 5-(4-iodophenyl)-5-oxovalerate is most efficiently achieved via an AlCl₃-mediated Friedel-Crafts acylation of iodobenzene using ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride).

Experimental Protocol: Self-Validating Friedel-Crafts Acylation

This protocol is designed as a self-validating system: the physical state of the reaction during the quench phase acts as an intrinsic quality control checkpoint for complex dissociation.

Step 1: Acylium Ion Generation (0 °C) In an oven-dried, N₂-flushed round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in anhydrous Dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. Add ethyl 5-chloro-5-oxopentanoate (1.1 eq) dropwise over 15 minutes. Causality: Cooling is strictly required to prevent the premature decomposition of the acyl chloride and to control the highly exothermic Lewis acid-base complexation.

Step 2: Electrophilic Aromatic Substitution (0 °C to 25 °C) Introduce iodobenzene (1.0 eq) dropwise to the activated acylium complex at 0 °C. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Causality: The electron-withdrawing nature of the iodine atom mildly deactivates the aromatic ring, necessitating room temperature for optimal conversion. Concurrently, the steric bulk of the iodine atom directs the incoming acylium ion almost exclusively to the para position, ensuring high regioselectivity.

Step 3: Acidic Quench and Complex Dissociation Carefully pour the dark reaction mixture over a vigorously stirred beaker of crushed ice containing 1N HCl. Causality:Stoichiometric Necessity. Unlike catalytic reactions, Friedel-Crafts acylation requires a stoichiometric excess of AlCl₃. The product ketone acts as a Lewis base, forming a highly stable, deactivated complex with the aluminum catalyst [2]. The highly acidic aqueous quench is strictly required to hydrolyze the aluminum salts and liberate the free ketone. Self-Validation: The absence of a thick, gelatinous emulsion during this phase visually validates the complete hydrolysis of the aluminum complex, ensuring high recovery yields.

Step 4: Isolation and Purification Extract the aqueous phase with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual HCl) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.

Mechanistic workflow of the AlCl3-mediated Friedel-Crafts acylation yielding the target compound.

III. Multi-Modal Spectroscopic Fingerprinting

Accurate structural validation requires a multi-modal approach. The following tables summarize the expected spectroscopic data, grounded in established nuclear magnetic resonance and vibrational physics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is dominated by the classic AA'BB' splitting pattern characteristic of a para-disubstituted benzene ring.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

|---|---|---|---|---|---|

| Ar-H (ortho to I) | 7.83 | d | 2H | 8.5 | AA'BB' system |

| Ar-H (ortho to C=O) | 7.67 | d | 2H | 8.5 | AA'BB' system |

| O-CH₂-CH₃ | 4.13 | q | 2H | 7.1 | Ester ethyl CH₂ |

| C(=O)-CH₂ | 2.98 | t | 2H | 7.2 | C4 methylene |

| CH₂-C(=O)O | 2.39 | t | 2H | 7.2 | C2 methylene |

| CH₂-CH₂-CH₂ | 2.05 | p | 2H | 7.2 | C3 methylene |

| O-CH₂-CH₃ | 1.25 | t | 3H | 7.1 | Ester ethyl CH₃ |

In the ¹³C NMR spectrum, the most critical diagnostic feature is the chemical shift of the aromatic carbon bonded to the iodine atom. Causality: Due to the Heavy-Atom Effect on the Light Atom (HALA) , driven by relativistic spin-orbit coupling induced by the massive iodine nucleus, the ipso-carbon (C-I) experiences profound upfield shielding [3]. Instead of resonating in the typical 120-140 ppm aromatic range, it appears near ~101 ppm.

Table 3: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Mechanistic/Structural Note |

|---|---|---|

| 198.5 | Ketone C=O | Deshielded; conjugated with the aromatic ring |

| 173.2 | Ester C=O | Typical aliphatic ester resonance |

| 138.1 | Ar-C (ortho to I) | Deshielded aromatic carbons |

| 135.8 | Ar-C (ipso to C=O) | Quaternary carbon |

| 129.5 | Ar-C (ortho to C=O) | Aromatic carbons |

| 101.2 | Ar-C (ipso to I) | Shielded via Relativistic Heavy-Atom Effect [3] |

| 60.4 | O-CH₂-CH₃ | Ethyl ester methylene |

| 37.6 | C(=O)-CH₂ | C4 methylene (alpha to ketone) |

| 33.2 | CH₂-C(=O)O | C2 methylene (alpha to ester) |

| 19.1 | CH₂-CH₂-CH₂ | C3 methylene (central chain) |

| 14.2 | O-CH₂-CH₃ | Ethyl ester methyl |

Vibrational and Mass Spectrometry

Infrared spectroscopy easily resolves the bifunctional nature of the molecule by separating the two distinct carbonyl stretching frequencies. The ketone, being conjugated to the phenyl ring, has a weaker force constant and absorbs at a lower frequency than the isolated aliphatic ester.

Table 4: FT-IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Functional Group | Structural Assignment |

|---|---|---|

| 2980, 2935 | C-H stretch | Aliphatic chain and ethyl group |

| 1735 | C=O stretch | Unconjugated aliphatic ester |

| 1685 | C=O stretch | Conjugated aryl ketone |

| 1580, 1485 | C=C stretch | Aromatic ring breathing |

| 1180 | C-O stretch | Ester alkoxy bond |

| 580 | C-I stretch | Carbon-iodine bond |

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for C₁₃H₁₆IO₃⁺ [M+H]⁺: 347.0144

-

Found: 347.0140

Multi-modal spectroscopic validation framework for structural confirmation of the synthesized ester.

IV. Strategic Utility in Medicinal Chemistry

For drug development professionals, Ethyl 5-(4-iodophenyl)-5-oxovalerate is a highly strategic intermediate.

-

Pharmacophore Installation: The aryl iodide is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). Because the iodine-carbon bond is highly polarized and weak compared to bromides or chlorides, oxidative addition by Pd(0) occurs rapidly, often at room temperature.

-

Linker Elongation: Post-coupling, the ethyl ester serves as a robust protecting group. It can be cleanly saponified using LiOH in THF/H₂O to yield the free carboxylic acid. This acid can subsequently undergo EDC/HOBt or HATU-mediated amide coupling with the primary amine of an E3 ligase ligand (e.g., lenalidomide derivatives for CRBN recruitment), finalizing the synthesis of a PROTAC degrader molecule.

References

-

RSC Advances. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. Royal Society of Chemistry.[Link]

-

MDPI. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. International Journal of Molecular Sciences.[Link]

Mass Spectrometry Analysis of Ethyl 5-(4-iodophenyl)-5-oxovalerate: A Comprehensive Technical Guide

Executive Summary

The structural elucidation and quantitative analysis of halogenated aromatic keto-esters require a rigorous, multi-modal mass spectrometry (MS) approach. Ethyl 5-(4-iodophenyl)-5-oxovalerate (C₁₃H₁₅IO₃) presents a unique analytical profile due to its dual carbonyl system (a ketone and an ethyl ester) and the presence of a heavy iodine atom. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive guide to the fragmentation mechanics, analytical workflows, and data interpretation strategies for this molecule.

This guide eschews basic theory in favor of field-proven insights, detailing the causality behind specific experimental choices and providing self-validating protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS).

Molecular Architecture & Physicochemical Context

To predict a molecule's behavior in a mass spectrometer, we must first deconstruct its architecture:

-

Chemical Formula: C₁₃H₁₅IO₃

-

Monoisotopic Mass: 346.0066 Da

-

Structural Features:

-

Iodine Substituent: The ¹²⁷I isotope is 100% naturally abundant and highly polarizable. It imparts a significant mass defect, making the intact molecular ion and its iodine-retaining fragments easily distinguishable from background matrix noise.

-

Dual Carbonyl Centers: The molecule contains an aromatic ketone at C5 and an ethyl ester at C1, separated by a flexible propyl spacer. This configuration acts as a bipartite trigger for competing fragmentation pathways, most notably alpha-cleavages and site-specific McLafferty rearrangements[1].

-

Elucidation of Fragmentation Mechanisms

Understanding the why behind a mass spectrum is critical for confident structural assignment. The fragmentation of Ethyl 5-(4-iodophenyl)-5-oxovalerate diverges significantly depending on the ionization energy applied.

Electron Ionization (EI, 70 eV) Dynamics

Under hard ionization (70 eV), the molecule forms a highly energetic radical cation [M]+∙ at m/z 346. The fragmentation cascade is governed by charge localization on the carbonyl oxygens and the stabilization of resulting carbocations[2].

-

Alpha-Cleavage (Acylium Ion Formation): The dominant and most thermodynamically favorable pathway is the homolytic α -cleavage adjacent to the ketone carbonyl[1]. This expels the neutral ethyl valerate radical (•C₆H₁₁O₃, 115 Da), yielding the resonance-stabilized 4-iodobenzoyl cation at m/z 231. The high intensity of this peak is driven by the electron-donating resonance effect of the aromatic ring. Similar alpha-cleavage dominance is a hallmark of analogous halogenated aromatic ketones[3].

-

Secondary Decay of the Acylium Ion: The m/z 231 ion undergoes subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the 4-iodophenyl cation at m/z 203. Alternatively, the weak C-I bond can cleave, losing an iodine radical (I•, 127 Da) to yield a benzoyl-like radical cation at m/z 104[3].

-

Dual McLafferty Rearrangements: The aliphatic valerate chain provides the necessary γ -hydrogens for a six-membered cyclic transition state, enabling two distinct [2]:

-

Ketone-Directed: The γ -hydrogen on C2 migrates to the ketone oxygen, inducing β -cleavage. This expels neutral ethyl acrylate (100 Da), leaving an enol radical cation at m/z 246. This specific rearrangement is highly diagnostic for 5-oxovalerate derivatives[4].

-

Ester-Directed: The hydrogen from the terminal methyl group of the ethyl ester migrates to the ester carbonyl, expelling ethylene (28 Da) to yield a carboxylic acid radical cation at m/z 318[3].

-

Electrospray Ionization (ESI-CID-MS/MS) Dynamics

In positive ESI mode, soft ionization preferentially protonates the more basic ketone oxygen, yielding an even-electron precursor [M+H]+ at m/z 347.01. During Collision-Induced Dissociation (CID):

-

Neutral Losses: The protonated ester readily loses ethanol (EtOH, 46 Da) to form m/z 301.01.

-

Inductive Cleavage: Heterolytic cleavage yields the even-electron 4-iodobenzoyl cation (m/z 231), mirroring the primary structural node seen in EI but via an even-electron mechanism.

Standardized Experimental Protocols

To ensure data integrity, every analytical run must be a self-validating system. The following protocols are optimized for high-throughput and structural confirmation.

LC-ESI-MS/MS Workflow (Quantitative & Structural)

System Suitability: Prior to sample analysis, inject a solvent blank (50:50 MeOH/H₂O) to confirm zero carryover. Follow with a reference standard (e.g., Reserpine) to validate mass accuracy (<5 ppm) and positive mode ESI spray stability.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

-

Dilution: Dilute to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates and protect the UHPLC column frit.

-

Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

MS/MS Acquisition: Operate the Triple Quadrupole (QqQ) in Positive ESI mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C. Ramp Collision Energy (CE) from 15 eV to 35 eV to capture the transition from m/z 347 → 231.

GC-EI-MS Workflow (High-Resolution Fingerprinting)

Field Insight: Heavy halogenated compounds are prone to thermal degradation. Always use a deactivated, ultra-inert glass liner in the GC inlet.

-

Sample Prep: Dilute the sample to 10 µg/mL in MS-grade Hexane.

-

Injection: Inject 1 µL in Splitless mode at an inlet temperature of 280 °C.

-

Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Hold the oven at 100 °C for 1 min, then ramp at 15 °C/min to 300 °C (hold for 5 min).

-

Ionization: Set the EI source to 70 eV and the source temperature to 230 °C. Scan from m/z 50 to 400.

Data Presentation: Diagnostic Ion Summaries

Table 1: Key EI-MS (70 eV) Diagnostic Ions

| m/z | Ion Type | Formula | Neutral Loss | Mechanistic Origin |

| 346 | Molecular Ion | [C13H15IO3]+∙ | None | Intact radical cation |

| 318 | Rearrangement | [C11H11IO3]+∙ | C₂H₄ (28 Da) | Ester McLafferty rearrangement |

| 246 | Rearrangement | [C8H7IO]+∙ | C₅H₈O₂ (100 Da) | Ketone McLafferty rearrangement |

| 231 | Acylium Cation | [C7H4IO]+ | C₆H₁₁O₃• (115 Da) | α -cleavage at the ketone carbonyl |

| 203 | Aryl Cation | [C6H4I]+ | C₆H₁₁O₃• + CO | Loss of CO from m/z 231 |

| 104 | Radical Cation | [C7H4O]+∙ | C₆H₁₁O₃• + I• | Loss of iodine radical from m/z 231 |

Table 2: Key ESI-MS/MS (Positive Mode) Product Ions

| m/z | Ion Type | Formula | Neutral Loss | Mechanistic Origin |

| 347 | Precursor Ion | [C13H15IO3+H]+ | None | Protonated intact molecule |

| 301 | Fragment | [C11H9IO2+H]+ | EtOH (46 Da) | Loss of ethanol from the ethyl ester |

| 231 | Fragment | [C7H4IO]+ | C₆H₁₂O₃ (116 Da) | Inductive cleavage yielding acylium ion |

Visualizations

Fig 1. Standardized LC-ESI-MS/MS analytical workflow for structural elucidation.

Fig 2. Primary EI-MS fragmentation pathways of Ethyl 5-(4-iodophenyl)-5-oxovalerate.

References

-

Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]

-

Lecture 25: Mass and Infrared Spectroscopies Source: NPTEL (National Programme on Technology Enhanced Learning) URL:[Link]

-

Metabolism and pharmacokinetics of a potent N-acylindole antagonist of the OXE receptor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate|CAS 898777-97-4 [benchchem.com]

- 4. Metabolism and pharmacokinetics of a potent N-acylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) Spectroscopic Profiling of Ethyl 5-(4-iodophenyl)-5-oxovalerate: A Technical Guide for Structural Validation

Executive Summary

Ethyl 5-(4-iodophenyl)-5-oxovalerate is a highly versatile bifunctional intermediate utilized extensively in drug development and advanced materials synthesis. Because it contains both a halogenated aromatic system and an aliphatic ester, verifying its structural integrity prior to downstream reactions (such as palladium-catalyzed cross-couplings) is a critical quality control step. This whitepaper provides an in-depth, authoritative guide to the Fourier-Transform Infrared (FTIR) spectroscopic profile of this molecule, detailing the fundamental physical chemistry behind its vibrational modes and providing a robust, self-validating experimental protocol for its analysis.

Chemical Topology and Analytical Significance

Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) possesses a molecular formula of C13H15IO3[1]. From a structural and spectroscopic standpoint, the molecule can be divided into three distinct domains:

-

The Para-Iodophenyl Ring: A heavy-atom substituted aromatic system that serves as a reactive handle.

-

The Conjugated Ketone: A carbonyl group in direct resonance with the aromatic ring.

-

The Aliphatic Ester: An ethyl ester terminus separated from the ketone by a flexible propyl (-CH₂-CH₂-CH₂-) spacer.

For researchers and analytical scientists, the primary utility of IR spectroscopy here lies in its ability to simultaneously probe these isolated functional domains without them interfering with one another.

Theoretical Framework: The Logic of Vibrational Modes

As an application scientist, I approach FTIR not merely as a pattern-matching tool, but as a direct probe of molecular electron density and bond force constants. The IR spectrum of Ethyl 5-(4-iodophenyl)-5-oxovalerate is defined by a "carbonyl dichotomy"—two distinct C=O environments that serve as a self-validating internal control.

The Carbonyl Dichotomy

The aliphatic propyl spacer prevents electronic cross-talk between the ester and the ketone, allowing each to act as an independent oscillator:

-

The Aryl Ketone (~1685 cm⁻¹): The ketone is directly conjugated to the para-iodophenyl ring. Resonance structures allow the π -electrons from the aromatic ring to delocalize into the carbonyl oxygen. This delocalization slightly increases the single-bond character of the C=O bond, reducing its force constant. Consequently, its stretching frequency shifts down to the 1680–1690 cm⁻¹ range, a phenomenon well-documented in model conjugated systems like 4-iodoacetophenone[2][3].

-

The Aliphatic Ester (~1735 cm⁻¹): In stark contrast, the ethyl ester carbonyl is electronically insulated from the aromatic π -system. Its vibrational frequency is dominated by the localized, inductive electron-withdrawing effect of the adjacent alkoxy oxygen. This effect strengthens the C=O double bond, pushing its stretching frequency higher into the 1735–1745 cm⁻¹ range, which is characteristic of un-conjugated aliphatic esters like ethyl 5-chloro-5-oxovalerate[4][5].

The Halogen and Aromatic Signatures

The heavy iodine atom exerts a unique mass effect on the molecule's vibrational dynamics. Because vibrational frequency is inversely proportional to the reduced mass of the bonded atoms, the C-I stretching vibration requires very little energy, placing it in the far-IR to low mid-IR boundary (~500–550 cm⁻¹)[3]. Furthermore, the para-substitution pattern of the benzene ring strictly dictates the out-of-plane (OOP) C-H bending mode, which consistently appears as a strong, sharp diagnostic band near 820 cm⁻¹[3].

Quantitative Data Presentation

The following table summarizes the anticipated IR band assignments based on the structural logic and empirical data derived from analogous substructures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Causality |

| ~3060 | Weak | ν (C-H) | Aromatic C-H stretch: sp² hybridized carbons. |

| 2980, 2930, 2870 | Medium | ν (C-H) | Aliphatic C-H stretch: Asymmetric/symmetric stretches of the propyl chain and ethyl group. |

| ~1735 | Strong | ν (C=O) | Aliphatic ester carbonyl: High frequency driven by alkoxy inductive effects[4][5]. |

| ~1685 | Strong | ν (C=O) | Aryl-conjugated ketone: Lower frequency driven by π -resonance delocalization[2][3]. |

| 1580, 1480 | Medium | ν (C=C) | Aromatic ring stretch: Skeletal vibrations of the benzene ring. |

| ~1180 | Strong | ν (C-O) | Ester C-O-C stretch: Asymmetric stretching of the ester linkage. |

| ~820 | Strong | γ (C-H) | p-Disubstituted benzene: Out-of-plane (OOP) bending diagnostic of 1,4-substitution[3]. |

| 500 - 550 | Weak/Med | ν (C-I) | Carbon-Iodine stretch: Low frequency due to the high atomic mass of Iodine. |

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol outlines the optimal acquisition parameters using Attenuated Total Reflectance (ATR) FTIR. ATR is chosen over traditional KBr pelleting to eliminate moisture artifacts (which obscure the critical 3000 cm⁻¹ region) and to prevent potential ion-exchange reactions.

Step-by-Step Methodology

-

Instrument Preparation & Purge: Power on the FTIR spectrometer equipped with a monolithic Diamond ATR crystal. A diamond crystal is selected for its broad spectral window (down to 400 cm⁻¹) and resistance to scratching. Ensure the optical bench is purged with dry nitrogen to minimize H₂O and CO₂ atmospheric interference.

-

Background Acquisition: Clean the ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Once evaporated, acquire a background spectrum (air) using 32 co-added scans at a resolution of 4 cm⁻¹. Causality: A high-quality background is critical for accurate subtraction, ensuring that weak signals like the C-I stretch are not lost in baseline noise.

-

Sample Application: Deposit approximately 1–2 mg of neat Ethyl 5-(4-iodophenyl)-5-oxovalerate directly onto the center of the crystal. If the sample presents as a solid, lower the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 microns into the sample; intimate contact is non-negotiable for high signal-to-noise ratios.

-

Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

-

Post-Processing: Apply an ATR correction algorithm. ATR spectra naturally exhibit weaker intensities at higher wavenumbers due to wavelength-dependent penetration depth. The correction normalizes the spectrum to be directly comparable to transmission data. Perform a baseline correction and execute peak picking with a sensitivity threshold of 5%.

Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and interpreting the FTIR data, ensuring all structural components of the molecule are systematically validated.

Figure 1: ATR-FTIR analytical workflow and spectral interpretation logic for structural validation.

References

- Fluorochem / Chemdict. "Ethyl 5-(4-iodophenyl)-5-oxovalerate" (CAS: 898777-42-9).

- Sigma-Aldrich. "Ethyl 5-(4-iodophenyl)-5-oxovalerate". Catalog.

- National Institute of Standards and Technology (NIST). "4-Iodoacetophenone IR Spectrum". NIST Chemistry WebBook, SRD 69.

- National Center for Biotechnology Information. "1-(4-Iodophenyl)ethan-1-one". PubChem Compound Summary for CID 72869.

- National Center for Biotechnology Information. "Ethyl 5-chloro-5-oxovalerate". PubChem Compound Summary for CID 78881.

- ACS Publications. "Synthesis and Anticancer Activity of Brefeldin A Ester Derivatives". Journal of Medicinal Chemistry. 2006.

Sources

Thermodynamic Solubility Profiling of Ethyl 5-(4-iodophenyl)-5-oxovalerate: A Mechanistic Guide to Solvent Selection and Experimental Validation

Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) is a highly specialized synthetic intermediate frequently utilized in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) due to its reactive iodo-aryl moiety[1][2].

For researchers and drug development professionals, understanding the solubility profile of this compound is not merely a logistical requirement—it is a thermodynamic prerequisite that dictates reaction kinetics, yield, and the reliability of downstream biological assays. This whitepaper provides a comprehensive, mechanistically grounded guide to predicting, selecting, and experimentally validating the solubility of Ethyl 5-(4-iodophenyl)-5-oxovalerate in common laboratory solvents.

Structural Causality and Predictive Solubility

To accurately predict the solubility of Ethyl 5-(4-iodophenyl)-5-oxovalerate, we must deconstruct its molecular architecture and evaluate the intermolecular forces at play:

-

The Iodo-Phenyl Ring: The heavy iodine atom significantly increases the molecule's polarizability and overall lipophilicity. Halogens (especially iodine) create a highly hydrophobic domain that actively resists solvation by hydrogen-bond-donating networks (like water).

-

The 5-Oxovalerate Chain: This aliphatic chain provides structural flexibility, which lowers the crystal lattice energy compared to rigid planar molecules, generally aiding dissolution.

-

Carbonyl and Ester Moieties: Both the ketone (oxo) and the ethyl ester act as hydrogen-bond acceptors . However, the molecule lacks any hydrogen-bond donors (no -OH or -NH groups).

Table 1: Predicted Solubility Profile in Common Lab Solvents

| Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | 9.1 | Very High (>100 mg/mL) | Excellent solvation of halogenated aromatics; matches the polarizability of the iodine atom. |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | High (>50 mg/mL) | Strong dipole-dipole interactions with the ketone/ester groups; ideal for organometallic reactions. |

| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | High (>50 mg/mL) | "Like dissolves like"—the solvent's ester geometry perfectly aligns with the solute's ester tail. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High (>50 mg/mL) | Universal polar aprotic solvent; disrupts crystal lattice efficiently. Ideal for biological stock solutions. |

| Methanol (MeOH) | 5.1 | 33.0 | Moderate (10-50 mg/mL) | Protic nature limits interaction with the hydrophobic iodo-phenyl ring, though it solvates the carbonyls. |

| Water (H₂O) | 10.2 | 80.1 | Practically Insoluble (<0.1 mg/mL) | High entropic penalty for cavity formation; lack of H-bond donors in the solute prevents stable hydration. |

Decision Matrix for Solvent Selection

Choosing the correct solvent depends entirely on the downstream application. For biological assays, creating a highly concentrated stock in a biocompatible solvent (DMSO) is critical to minimize solvent toxicity upon aqueous dilution. For organic synthesis, the solvent must be chemically inert to the specific reagents used.

Decision tree for selecting optimal solvents based on target chemical or biological applications.

The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical determination of thermodynamic equilibrium solubility is mandatory for rigorous scientific documentation. The "Shake-Flask" method remains the gold standard for this purpose[3][4].

To ensure Scientific Integrity (E-E-A-T), the following protocol is designed as a self-validating system . It does not merely measure concentration; it proves that thermodynamic equilibrium has been achieved and that the solid state of the compound remains unaltered.

Step-by-Step Methodology

1. Saturation Preparation:

-

Action: Weigh approximately 50 mg of Ethyl 5-(4-iodophenyl)-5-oxovalerate into a 2 mL amber glass vial equipped with a PTFE-lined screw cap. Add 0.5 mL of the target solvent.

-

Causality: An excess of solid must be visibly present. This ensures a constant chemical potential gradient, driving dissolution until absolute saturation is reached. Amber glass prevents potential UV-induced deiodination.

2. Isothermal Equilibration:

-

Action: Place the vials in an orbital incubator shaker at 25.0 ± 0.1 °C (or 37.0 °C for biological relevance). Agitate at 150 rpm for 48 hours[4].

-

Causality: Kinetic dissolution rates can be deceptively slow for highly crystalline, hydrophobic compounds. A 48-hour window ensures that the system transitions from a kinetic state to a true thermodynamic equilibrium.

3. Phase Separation:

-

Action: Remove the vials and centrifuge at 10,000 × g for 15 minutes at the equilibration temperature. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE (Polytetrafluoroethylene) filters are strictly required; using Nylon or Cellulose filters will result in non-specific binding of the lipophilic iodo-phenyl compound, artificially lowering the measured solubility[3].

4. Self-Validation (The Critical Step):

-

Action: Sample the solution at two time points: T=24 hours and T=48 hours. Furthermore, recover the undissolved solid residue and analyze it via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

-

Causality: If the concentration at 48h matches the 24h mark (within <5% RSD), equilibrium is confirmed. Analyzing the solid residue guarantees that the compound has not formed a solvent-adduct (solvate) or undergone a polymorphic transformation during the assay, which would invalidate the thermodynamic measurement.

Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

Data Acquisition and HPLC Quantification

Once the saturated supernatant is isolated, it must be accurately diluted (typically 1:100 or 1:1000 in the mobile phase) to ensure the concentration falls within the linear dynamic range of the detector.

Recommended HPLC Parameters:

-

Column: C18 Reverse-Phase (e.g., 50 mm × 4.6 mm, 3 µm particle size). The hydrophobic stationary phase perfectly retains the lipophilic valerate derivative.

-

Mobile Phase: Isocratic blend of 70% Acetonitrile / 30% Water (with 0.1% Formic Acid to suppress secondary silanol interactions).

-

Detection: UV absorbance at ~254 nm . The extended conjugation of the iodo-phenyl ring provides a strong chromophore, allowing for highly sensitive quantification without the need for mass spectrometry.

By plotting the peak area against a pre-established calibration curve (generated from standard solutions of known concentrations), the exact solubility in mg/mL can be calculated with high precision.

References

-

BioAssay Systems. "Solubility Testing – Shake Flask Method Summary". BioAssay Systems Technical Literature. URL: [Link]

-

SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Brazilian Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Strategic Functionalization of Ethyl 5-(4-iodophenyl)-5-oxovalerate: A Guide to Aryl Iodide Reactivity and Chemoselectivity

Executive Summary

Ethyl 5-(4-iodophenyl)-5-oxovalerate (CAS: 898777-42-9) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, bioconjugation, and the synthesis of PROTAC linkers. Its structural architecture features a highly reactive aryl iodide moiety paired with an aliphatic 5-oxovalerate chain terminating in an ethyl ester. This technical guide provides an in-depth mechanistic analysis of the aryl iodide's reactivity, focusing on how to exploit this site for carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formation while preserving the electrophilic ketone and ester groups.

Electronic Activation and Structural Analysis

The reactivity of an aryl halide in transition-metal catalysis is fundamentally governed by the carbon-halogen bond dissociation energy and the electronic nature of the aromatic ring. Iodine, being highly polarizable and possessing the weakest C–X bond, provides the lowest activation barrier for oxidative addition among the halogens.

In Ethyl 5-(4-iodophenyl)-5-oxovalerate, the C–I bond is situated para to a ketone carbonyl. This structural relationship is critical. The ketone acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, depleting electron density from the aromatic ring. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the arene is significantly lowered. This electronic deficiency accelerates the oxidative addition of electron-rich transition metal complexes (e.g., Pd(0), Cu(I)), making the molecule an exceptionally reactive electrophile in cross-coupling paradigms. Studies on Negishi and Suzuki couplings confirm that aryl iodides bearing para-carbonyl or ester substituents undergo transmetalation and coupling at significantly higher rates and yields than their electron-rich counterparts[1].

Strategic Reactivity Profiling

To harness the aryl iodide without degrading the 5-oxovalerate chain, synthetic strategies must rely on soft nucleophiles and mild conditions.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for functionalizing this molecule. The use of aryl or alkyl boronic acids is perfectly orthogonal to the ketone and ester functionalities. Boronic acids are weak nucleophiles that will not attack the carbonyl centers. Recent advancements in drug discovery emphasize the robustness of aryl iodides in aqueous-organic mixtures under mild heating (37°C–80°C), ensuring complete ester preservation[2][3].

B. Buchwald-Hartwig Amination

For C–N bond formation, the aryl iodide readily couples with primary and secondary amines. Because amines can potentially condense with the ketone (forming imines) or undergo amidation with the ester, strong or sterically unhindered bases (like NaOtBu) are typically avoided. Instead, weaker bases like Cs₂CO₃ are paired with highly active bidentate phosphine ligands (e.g., BINAP or DPPF) to accelerate the reductive elimination step before off-target condensation occurs[4].

C. Photoredox and Hybrid Catalysis

Emerging methodologies utilize light to activate palladium catalysts, enabling radical C–H arylation. Aryl iodides bearing reactive functional groups like esters and ketones are exceptionally well-tolerated in these single-electron pathways, offering a metal-efficient route to complex biaryls without the need for external photocatalysts[5].

Fig 1: Pd-catalyzed cross-coupling cycle for Ethyl 5-(4-iodophenyl)-5-oxovalerate.

Quantitative Data Summary

The following table summarizes the optimal conditions and expected chemoselectivity profiles for functionalizing the aryl iodide group while preserving the 5-oxovalerate chain.

| Reaction Type | Reagents / Catalyst | Base / Additive | Temp (°C) | Ketone/Ester Tolerance | Expected Yield |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | 60–80 | Excellent | 80–95% |

| Buchwald-Hartwig | R-NH₂, Pd₂(dba)₃, BINAP | Cs₂CO₃ | 80–100 | Good (requires weak base) | 70–85% |

| Sonogashira | Terminal Alkyne, Pd(PPh₃)₄, CuI | Et₃N | 25–50 | Excellent | 85–98% |

| Negishi | R-ZnX, Pd(dba)₂, DPPF | None | 80 | Excellent | 75–90% |

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints. The causality behind these specific choices is rooted in preventing the hydrolysis of the ethyl ester while maximizing the conversion of the highly reactive aryl iodide.

Step 1: Reagent Preparation & Degassing

-

Action: In an oven-dried Schlenk flask, combine Ethyl 5-(4-iodophenyl)-5-oxovalerate (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv). Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O.

-

Causality: K₃PO₄ is selected because it is sufficiently basic to form the reactive boronate complex required for transmetalation, but not nucleophilic enough to hydrolyze the ethyl ester at moderate temperatures. Degassing via three freeze-pump-thaw cycles is mandatory; ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

Step 2: Catalytic Initiation & Heating

-

Action: Backfill the flask with Argon and heat the mixture to 70°C for 4–6 hours.

-

Causality: The para-carbonyl group highly activates the C–I bond, meaning aggressive heating (e.g., >100°C) is unnecessary and would only risk thermal degradation or aldol condensation of the ketone.

Step 3: In-Process Validation (LC-MS)

-

Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Causality: This is a self-validating checkpoint. The reaction is deemed complete when the mass peak for the starting material (m/z ~346) disappears. Crucially, the absence of a mass peak corresponding to the hydrolyzed carboxylic acid (M - 28) validates that the chemoselective conditions successfully protected the ethyl ester.

Step 4: Quenching & Isolation

-

Action: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Causality: The aqueous wash removes inorganic salts and unreacted boronic acid. Silica gel chromatography easily separates the highly non-polar biaryl product from residual palladium species and phosphine oxide byproducts.

Fig 2: Chemoselective cross-coupling workflow ensuring ester and ketone preservation.

References

- Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)

- Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)

- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the synthesis of aryl ketoesters

Title: Architecting Aryl Ketoesters: A Comprehensive Guide to Synthetic Methodologies and Mechanistic Causality

Introduction Aryl ketoesters—encompassing both α- and β-variants—are privileged pharmacophores and critical intermediates in the synthesis of heterocycles, agrochemicals, and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the synthesis of these molecules not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of electronic and steric environments. This technical guide deconstructs the core methodologies for synthesizing aryl ketoesters, focusing on the mechanistic causality behind catalyst selection, reaction conditions, and protocol design to ensure high-fidelity, reproducible results.

Aryl ketoesters are broadly categorized based on the relative position of the aryl group and the ketone carbonyl relative to the ester moiety. The synthetic logic for each class requires distinct strategic disconnections, transitioning from classic stoichiometric reactions to modern catalytic paradigms.

Figure 1: Structural classification and primary synthetic logic for aryl ketoesters.

Synthesis of Aryl-α-Ketoesters: Aerobic C(sp3)–H Oxidation

Historically, aryl-α-ketoesters were synthesized via Friedel-Crafts acylation using alkyl oxalyl chlorides. However, this approach is limited by the regioselectivity inherent to electrophilic aromatic substitution and requires stoichiometric amounts of harsh Lewis acids.

A modern, atom-economical alternative is the Copper(II)-catalyzed benzylic C(sp3)–H aerobic oxidation of (hetero)aryl acetimidates[1].

Mechanistic Causality: Why utilize Cu(II) with molecular oxygen? Cu(II) acts as a single-electron transfer (SET) agent, abstracting a hydrogen atom from the benzylic position to generate a carbon-centered radical. This radical is highly reactive toward triplet oxygen ( 3O2 ) from the air, forming a peroxy radical intermediate. The copper catalyst facilitates the decomposition of this intermediate into the final α-ketoester. This method eliminates the need for toxic, high-molecular-weight oxidants, relying instead on ambient air, making it highly scalable and environmentally benign.

Figure 2: Workflow of Cu(II)-catalyzed aerobic C(sp3)-H oxidation to aryl-α-ketoesters.

Self-Validating Protocol: Cu(II)-Catalyzed Aerobic Oxidation

-

Preparation: In an open-air reaction vessel, dissolve the aryl acetimidate (1.0 mmol) in a 4:1 mixture of DMSO and water (5 mL). Causality: The aqueous component is essential for the final hydrolysis of the oxidized intermediate into the carbonyl species.

-

Catalyst Addition: Add 10 mol% of Cu(OAc)2 . The solution will adopt a characteristic blue/green hue.

-

Reaction Execution: Stir the mixture vigorously at 80 °C. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV-active, Rf≈0.6 ) should cleanly convert to a lower-running spot ( Rf≈0.4 ) over 12-16 hours.

-

Workup: Quench with saturated aqueous NH4Cl to complex the copper ions (the aqueous layer turns deep blue). Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography to yield the pure aryl-α-ketoester.

Synthesis of β-Aryl-α-Ketoesters: Palladium-Catalyzed Cross-Coupling

Accessing β-aryl substituted ketoesters requires different machinery. A robust method is the Palladium-catalyzed β-arylation of α-ketoester enolates using aryl bromides[2].